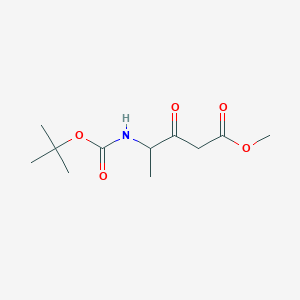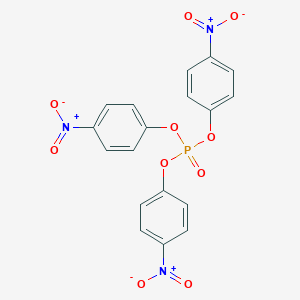
磷酸三(4-硝基苯基)酯
描述
Tris(4-nitrophenyl) phosphate is a chemical compound with the molecular formula C18H12N3O10P . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of Tris(4-nitrophenyl) phosphate consists of a central phosphorus atom surrounded by three 4-nitrophenyl groups . The average mass of the molecule is 461.276 Da .Physical And Chemical Properties Analysis
Tris(4-nitrophenyl) phosphate has a density of 1.6±0.1 g/cm3, a boiling point of 592.0±45.0 °C at 760 mmHg, and a flash point of 311.8±28.7 °C . It also has a molar refractivity of 107.3±0.3 cm3 .科学研究应用
Application in Quantifying Tartrate-Resistant Acid Phosphatase (TRAP) Activity
Specific Scientific Field
This application falls under the field of Biochemistry, specifically in the study of enzyme activity.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used as a substrate to quantify the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme that plays a crucial role in bone resorption and is a marker of osteoclast activity . This application is particularly important in the study of diseases related to bone metabolism, such as osteoporosis .
Methods of Application
The substrate is dissolved and then added to cell lysates containing TRAP. The reaction is allowed to proceed, during which TRAP in the lysate dephosphorylates the substrate, resulting in a color change. This color change can be quantified using a spectrophotometer, allowing for the determination of TRAP activity .
Results or Outcomes
The quantification of TRAP activity provides valuable information about bone resorption activity. This can be used to monitor the progression of diseases like osteoporosis and the effectiveness of treatments .
Application in Determining Phosphatase Activity Using Native Polyacrylamide Gel Electrophoresis (PAGE)
Specific Scientific Field
This application is in the field of Biochemistry, particularly in enzyme kinetics and protein analysis.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used as a substrate in native PAGE to determine phosphatase activity. This method allows for the separation of proteins based on their size and charge, and the subsequent analysis of phosphatase activity.
Methods of Application
The substrate is added to a gel containing the protein sample. As the proteins move through the gel, those with phosphatase activity dephosphorylate the substrate, causing a color change. This color change can be visualized and used to determine the location and activity of phosphatases in the sample .
Results or Outcomes
This method allows for the visualization and quantification of phosphatase activity within a protein sample. It can be used to study the function of phosphatases in various biological processes .
Application in Alkaline Phosphatase Detection in Enzyme-Linked Immunosorbent Assay (ELISA) Procedures
Specific Scientific Field
This application is in the field of Immunology, specifically in the detection and quantification of specific antigens or antibodies.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used as a substrate for alkaline phosphatase in ELISA procedures. Alkaline phosphatase is an enzyme that is often conjugated to antibodies in ELISA. The enzyme catalyzes the dephosphorylation of the substrate, resulting in a color change that can be measured .
Methods of Application
In an ELISA, an antigen is immobilized on a surface, and a specific antibody linked to alkaline phosphatase is added. If the target antigen is present, the antibody will bind to it. The substrate is then added, and the alkaline phosphatase dephosphorylates it, causing a color change. The intensity of this color change can be measured and is proportional to the amount of antigen in the sample .
Results or Outcomes
The use of Tris(4-nitrophenyl) phosphate in ELISA allows for the sensitive and quantitative detection of specific antigens or antibodies. This has wide applications in disease diagnosis, immunology research, and many other areas .
Application in Determining Acid and Alkaline Phosphatase Activity in Cell Lysates
Specific Scientific Field
This application is in the field of Cell Biology, specifically in the study of enzyme activity in cell lysates.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used as a substrate to determine the enzyme activity of acid and alkaline phosphatase in cell lysates . This application is particularly important in the study of cellular processes and diseases related to phosphatase activity.
Methods of Application
The substrate is dissolved and then added to cell lysates containing the phosphatases. The reaction is allowed to proceed, during which the phosphatases in the lysate dephosphorylate the substrate, resulting in a color change. This color change can be quantified using a spectrophotometer, allowing for the determination of phosphatase activity .
Results or Outcomes
The quantification of phosphatase activity provides valuable information about cellular processes and can be used to monitor the progression of diseases related to phosphatase activity .
Application in Diagnostic Tests for Determining Alkaline Phosphatase
Specific Scientific Field
This application is in the field of Clinical Chemistry, specifically in diagnostic testing.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used in diagnostic tests for the determination of alkaline phosphatase according to the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) .
Methods of Application
In a diagnostic test, the substrate is added to a sample containing alkaline phosphatase. The enzyme catalyzes the dephosphorylation of the substrate, resulting in a color change that can be measured .
Results or Outcomes
The use of Tris(4-nitrophenyl) phosphate in diagnostic tests allows for the sensitive and quantitative detection of alkaline phosphatase. This has wide applications in disease diagnosis and monitoring .
Application in Flame-Retardant Thermosets
Specific Scientific Field
This application is in the field of Material Science, specifically in the development of flame-retardant materials.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used to react with Acrylonitrile Butadiene Styrene (ABS) to prepare flame-retardant thermosets . This application is particularly important in the development of safe and durable materials for various industries.
Methods of Application
The substrate is mixed with ABS and then heated to initiate the reaction. The resulting material is a thermoset with enhanced flame-retardant properties .
Results or Outcomes
The use of Tris(4-nitrophenyl) phosphate in the preparation of flame-retardant thermosets leads to materials with improved safety characteristics. This has wide applications in industries where flame resistance is crucial .
Application in Cell Analysis Methods
Specific Scientific Field
This application is in the field of Cell Biology, specifically in cell analysis methods.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used in various cell analysis methods . This application is particularly important in the study of cellular processes and diseases related to phosphatase activity.
Results or Outcomes
Application in Chromatography
Specific Scientific Field
This application is in the field of Analytical Chemistry, specifically in chromatography.
Summary of the Application
Tris(4-nitrophenyl) phosphate is used in chromatography . This application is particularly important in the separation and analysis of complex mixtures.
Methods of Application
The substrate is added to a chromatography column containing the mixture to be separated. As the mixture moves through the column, the components with different affinities for the substrate will separate at different rates, allowing for their identification and quantification .
Results or Outcomes
The use of Tris(4-nitrophenyl) phosphate in chromatography allows for the sensitive and quantitative separation and analysis of complex mixtures. This has wide applications in various fields such as pharmaceuticals, environmental monitoring, and food analysis .
Application in Diagnostics
Summary of the Application
Tris(4-nitrophenyl) phosphate is used in diagnostic tests . This application is particularly important in the detection and quantification of specific antigens or antibodies.
Methods of Application
In a diagnostic test, the substrate is added to a sample containing the antigen or antibody of interest. If the target antigen or antibody is present, it will bind to the substrate, resulting in a color change. This color change can be measured and is proportional to the amount of antigen or antibody in the sample .
Results or Outcomes
The use of Tris(4-nitrophenyl) phosphate in diagnostic tests allows for the sensitive and quantitative detection of specific antigens or antibodies. This has wide applications in disease diagnosis and monitoring .
安全和危害
属性
IUPAC Name |
tris(4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPPBDBWOJRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192004 | |
| Record name | Tris(4-nitrophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-nitrophenyl) phosphate | |
CAS RN |
3871-20-3 | |
| Record name | Phosphoric acid, tris(4-nitrophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3871-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-nitrophenyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3871-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(4-nitrophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-nitrophenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(4-NITROPHENYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5B3MK2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





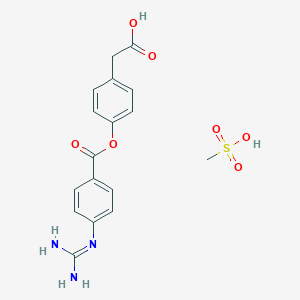
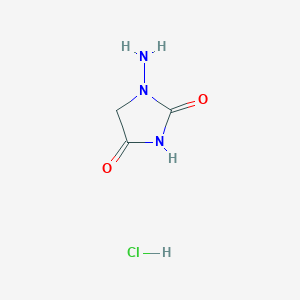
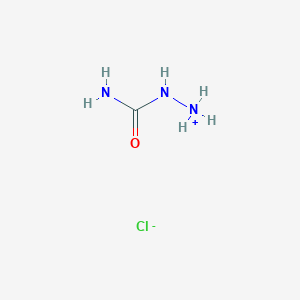

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
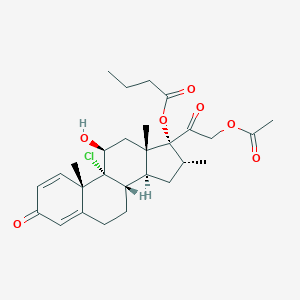

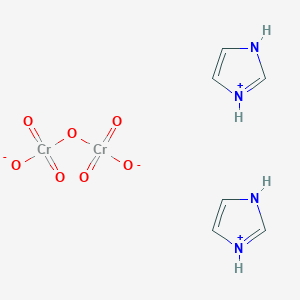
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
